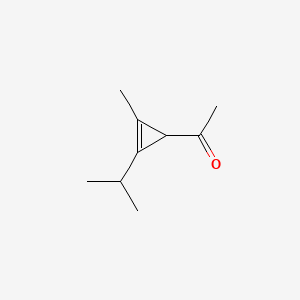
Dimethylazanium;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylazanium;nitrate, also known as dimethylamine nitrate, is a chemical compound with the formula (CH₃)₂NH₂NO₃. It is a salt composed of the dimethylammonium cation and the nitrate anion. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:
Reaction: Dimethylamine is reacted with concentrated nitric acid.
Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.
Crystallization: The salt is then crystallized from the solution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.
Purification: The product is purified through crystallization and filtration to remove any impurities.
Drying: The final product is dried to obtain the pure this compound crystals.
Chemical Reactions Analysis
Types of Reactions
Dimethylazanium;nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to replace the nitrate group.
Major Products Formed
Oxidation: Nitrogen oxides such as NO₂ and NO.
Reduction: Dimethylamine and other amines.
Substitution: Compounds with different functional groups replacing the nitrate.
Scientific Research Applications
Dimethylazanium;nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of explosives and propellants due to its energetic properties.
Mechanism of Action
The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Methylammonium nitrate: Similar in structure but with one less methyl group.
Ethylammonium nitrate: Similar but with an ethyl group instead of two methyl groups.
Trimethylammonium nitrate: Contains three methyl groups instead of two.
Uniqueness
Dimethylazanium;nitrate is unique due to its specific balance of properties, making it suitable for various applications in research and industry. Its energetic properties make it particularly valuable in the production of explosives and propellants.
Properties
Molecular Formula |
C2H8N2O3 |
|---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
dimethylazanium;nitrate |
InChI |
InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1 |
InChI Key |
PNPNMXIOVGWFOM-UHFFFAOYSA-O |
Canonical SMILES |
C[NH2+]C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)




![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)


![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)




